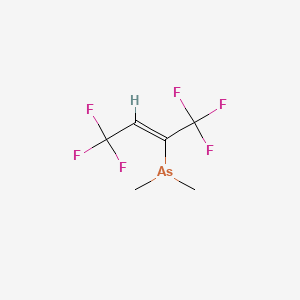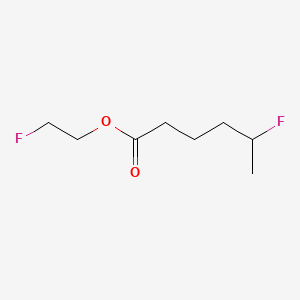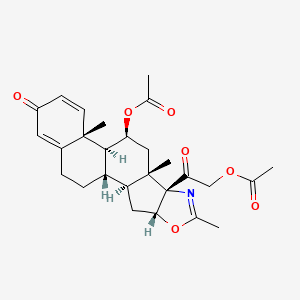
Deflazacort Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deflazacort Impurity C, also known as (11beta,16beta)-11,21-Bis(acetyloxy)-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a chemical compound with the molecular formula C27H33NO7 and a molecular weight of 483.60 g/mol . It is an impurity associated with the corticosteroid deflazacort, which is used for its anti-inflammatory and immunosuppressive properties .
Méthodes De Préparation
The preparation of Deflazacort Impurity C involves multiple synthetic routes and reaction conditions. One method includes a series of chemical synthesis reactions such as elimination, cyanohydrin formation, silanization, transposition esterification, and cyclization . These reactions are carried out under mild conditions using easily obtained raw materials, making the process relatively simple and low in pollution . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing to ensure consistency and quality .
Analyse Des Réactions Chimiques
Deflazacort Impurity C undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include methanol as a solvent and UV spectrophotometry for analysis . Major products formed from these reactions include various derivatives of the original compound, which can be analyzed for their purity and efficacy .
Applications De Recherche Scientifique
Deflazacort Impurity C has several scientific research applications:
Mécanisme D'action
The mechanism of action of Deflazacort Impurity C involves its interaction with glucocorticoid receptors. Upon administration, it is deacetylated to form the active metabolite, 21-desacetyl deflazacort . This metabolite binds to glucocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects by modulating the expression of specific genes involved in inflammation and immune response . The exact molecular targets and pathways involved are still under investigation, but it is known to influence various cellular processes .
Comparaison Avec Des Composés Similaires
Deflazacort Impurity C can be compared with other corticosteroid impurities and metabolites, such as:
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different metabolic pathways.
Hydrocortisone: Another corticosteroid with a broader range of applications but lower potency.
Methylprednisolone: A corticosteroid with higher potency but different side effect profiles.
This compound is unique due to its specific chemical structure and the resulting pharmacokinetic and pharmacodynamic properties . It offers a favorable safety profile and is less likely to cause certain side effects compared to other corticosteroids .
Propriétés
Formule moléculaire |
C27H33NO7 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H33NO7/c1-14-28-27(22(32)13-33-15(2)29)23(34-14)11-20-19-7-6-17-10-18(31)8-9-25(17,4)24(19)21(35-16(3)30)12-26(20,27)5/h8-10,19-21,23-24H,6-7,11-13H2,1-5H3/t19-,20-,21-,23+,24+,25-,26-,27+/m0/s1 |
Clé InChI |
FQQKLFSLSCOADB-NBZCPFCYSA-N |
SMILES isomérique |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)OC(=O)C)C)C(=O)COC(=O)C |
SMILES canonique |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)OC(=O)C)C)C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


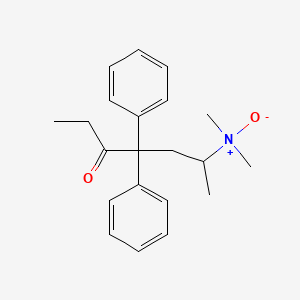
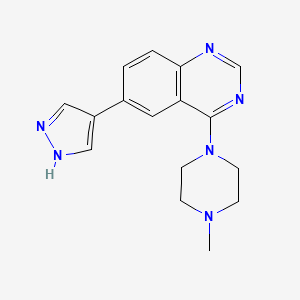
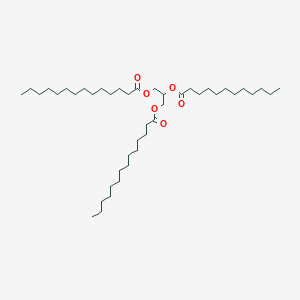
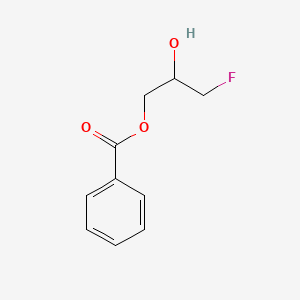
![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)
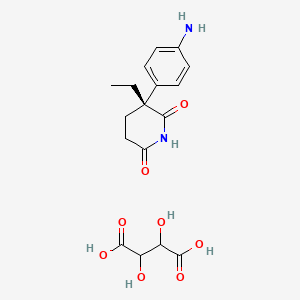
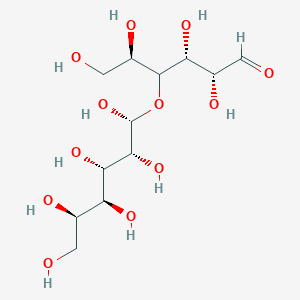
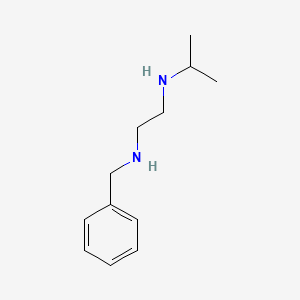
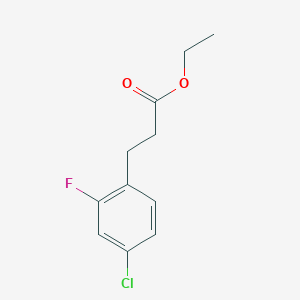
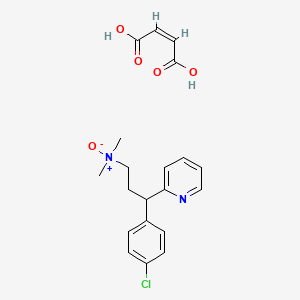
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
